1-(Tetrahydro-2-furoyl)piperazine

Übersicht

Beschreibung

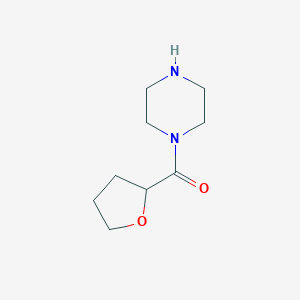

1-(Tetrahydro-2-furoyl)piperazine is a heterocyclic compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . It is characterized by the presence of a piperazine ring bonded to a tetrahydrofuran-2-yl carbonyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Tetrahydro-2-furoyl)piperazine can be synthesized through the reaction of piperazine with tetrahydrofuran-2-carbonyl chloride under basic conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Tetrahydro-2-furoyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of the tetrahydrofuran ring.

Reduction: Reduced derivatives of the piperazine ring.

Substitution: Substituted piperazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-(Tetrahydro-2-furoyl)piperazine serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. It is particularly useful for:

- Synthesis of Pharmaceuticals : This compound acts as an intermediate in the production of various pharmaceutical agents, including terazosin hydrochloride, a medication used to treat hypertension and benign prostatic hyperplasia .

- Preparation of Derivatives : It can be utilized to create pyrazol-3-propanoic acid derivatives, which function as inhibitors of leukotriene biosynthesis in human neutrophils .

Biological Research

In biological contexts, this compound has been investigated for its potential roles in:

- Enzyme Inhibition : The compound is studied for its ability to act as an enzyme inhibitor, providing insights into biochemical pathways and potential therapeutic targets.

- Receptor Ligands : Research indicates its use in the development of receptor ligands that may modulate biological responses, making it relevant in pharmacology and drug design.

Medicinal Chemistry

The medicinal applications of this compound are noteworthy:

- Drug Development : Ongoing studies focus on its potential as a lead compound for developing new pharmaceuticals due to its unique structural features that allow for specific interactions with biological targets .

- Therapeutic Agents : Its derivatives have shown promise in treating various conditions, including inflammatory diseases and cancer, by modulating specific biological pathways .

Industrial Applications

In the industrial sector, this compound is employed for:

- Production of Specialty Chemicals : It is utilized as an intermediate in synthesizing agrochemicals and other specialty chemicals .

- Quality Control and Safety : The compound's properties necessitate careful handling and storage due to its classification as a hazardous material (Xi) with specific risk codes indicating safety precautions during use .

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves modulation of apoptosis pathways, highlighting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of 1-(Tetrahydro-2-furoyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2-Furoyl)piperazine: Similar structure but with a furan ring instead of a tetrahydrofuran ring.

1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a tetrahydrofuran ring.

1-(4-Chlorobenzhydryl)piperazine: Features a chlorobenzhydryl group instead of a tetrahydrofuran ring.

Uniqueness: 1-(Tetrahydro-2-furoyl)piperazine is unique due to the presence of the tetrahydrofuran-2-yl carbonyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets and contributes to its versatility in various applications .

Biologische Aktivität

1-(Tetrahydro-2-furoyl)piperazine (THFP) is a chemical compound with significant potential in the field of medicinal chemistry. Its unique structural features, which include a piperazine ring and a tetrahydrofuran moiety, suggest various biological activities that warrant detailed exploration. This article summarizes the current understanding of THFP's biological activity, including its pharmacological properties, potential therapeutic applications, and related research findings.

- Molecular Formula : C₉H₁₆N₂O₂

- Molecular Weight : Approximately 184.24 g/mol

- Appearance : Colorless to yellow viscous liquid

- Solubility : Fully miscible in water

- Density : 1.147 g/cm³

- Boiling Point : 356.8 °C at 760 mmHg

- Flash Point : 169.6 °C

Pharmacological Profile

Preliminary studies indicate that THFP exhibits promising biological activities, particularly as an antihypertensive agent . This potential is attributed to its ability to interact with biological systems involved in blood pressure regulation. Additionally, compounds with similar structures have been evaluated for their antimicrobial and antidepressant properties, suggesting that THFP could also possess these activities.

Summary of Biological Activities

| Activity Type | Potential Effects |

|---|---|

| Antihypertensive | Regulation of blood pressure |

| Antimicrobial | Inhibition of bacterial growth |

| Antidepressant | Possible effects on mood regulation |

While specific mechanisms of action for THFP remain largely unexplored, its structural components suggest interactions with various biological targets. The piperazine ring is known for its versatility in pharmacology, often interacting with neurotransmitter receptors and enzymes. The tetrahydrofuran moiety may enhance the compound's solubility and bioavailability, facilitating its pharmacological effects.

Interaction Studies

Initial interaction studies indicate that THFP may engage with receptors related to blood pressure regulation. However, further research is required to elucidate the precise mechanisms through which it exerts its effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of THFP, it is beneficial to compare it with other structurally similar compounds. The following table highlights notable compounds and their associated biological activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Piperazine | Cyclic amine | Antidepressant activity |

| Tetrahydrofuran | Furan derivative | Solvent properties |

| 2-Tetrahydrofuroic Acid | Carboxylic acid | Potential anti-inflammatory effects |

THFP's dual functionality as both a cyclic amine and a furan derivative may allow for unique interactions within biological systems, potentially enhancing its pharmacological profile compared to other piperazine derivatives.

Case Studies and Research Findings

Research into THFP is still in preliminary stages; however, some studies have begun to explore its potential applications:

- Antihypertensive Studies : Initial investigations suggest that THFP may effectively reduce blood pressure in hypertensive models, indicating its potential as a therapeutic agent for hypertension management.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. Future studies are necessary to assess the antimicrobial spectrum of THFP.

- Antidepressant Properties : Given the structural similarities with known antidepressants, further exploration into THFP's effects on mood regulation could yield significant insights.

Eigenschaften

IUPAC Name |

oxolan-2-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKESBLFBQANJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866966 | |

| Record name | (Oxolan-2-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63074-07-7 | |

| Record name | (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63074-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine, (2RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063074077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((TETRAHYDROFURAN-2-YL)CARBONYL)PIPERAZINE, (2RS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EO38Y085 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.